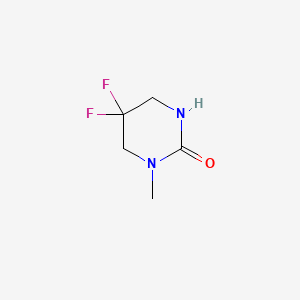
5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole: is a heterocyclic compound featuring a five-membered ring structure with bromomethyl, chloro, and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole typically involves the bromination of 4-chloro-3-methyl-1,2-oxazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the methyl position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxazole derivatives or reduced to remove the halogen substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromomethyl group is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted oxazoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: 5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing heterocyclic compounds and in medicinal chemistry for drug development.
Biology and Medicine: The compound’s derivatives have potential applications in developing pharmaceuticals, particularly as antimicrobial and anticancer agents. Its ability to undergo various chemical modifications allows for the exploration of different biological activities.
Industry: In the materials science field, this compound can be used to synthesize polymers and other materials with specific properties. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
4-Chloro-3-methyl-1,2-oxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-4-chloro-3-methyl-1,2-oxazole: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
5-(Bromomethyl)-3-methyl-1,2-oxazole:
Uniqueness: The presence of both bromomethyl and chloro substituents in 5-(Bromomethyl)-4-chloro-3-methyl-1,2-oxazole provides a unique combination of reactivity and stability. This makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications in various fields.
Propriétés
Formule moléculaire |
C5H5BrClNO |
|---|---|
Poids moléculaire |
210.45 g/mol |
Nom IUPAC |
5-(bromomethyl)-4-chloro-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C5H5BrClNO/c1-3-5(7)4(2-6)9-8-3/h2H2,1H3 |
Clé InChI |
QJSFKHBXZKMSGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)
![5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13469884.png)

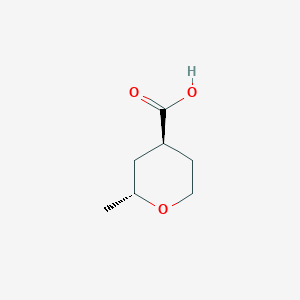


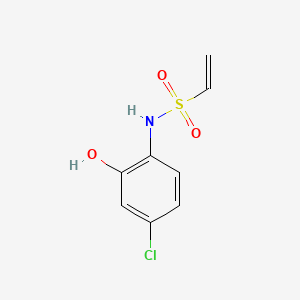
![Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)](/img/structure/B13469925.png)
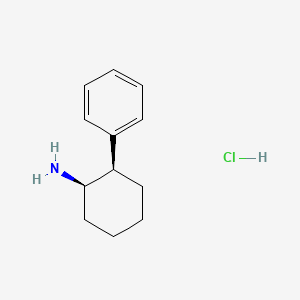
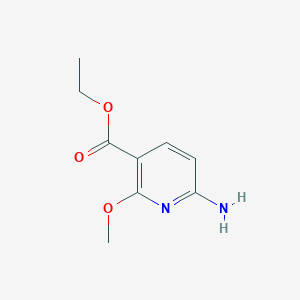
![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B13469936.png)
![3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
